N-[4-(Isopentyloxy)benzyl]-3-isopropoxyaniline
Overview
Description
N-[4-(Isopentyloxy)benzyl]-3-isopropoxyaniline is a useful research compound. Its molecular formula is C21H29NO2 and its molecular weight is 327.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Facile Synthesis and Derivatives Production
N-[4-(Isopentyloxy)benzyl]-3-isopropoxyaniline is a compound that seems to be involved in the facile synthesis and production of derivatives in organic chemistry. It's part of the broader family of benzyl compounds known for their functional utility in synthesizing various proline derivatives and other complex molecules.
Synthesis of Functionalized Proline Derivatives : N-Benzyl-4-acetylproline, for instance, is synthesized through a tandem cationic aza-Cope rearrangement-Mannich reaction, showcasing the use of benzyl compounds in producing functionalized amino acids under mild conditions (Cooke, Bennett, & McDaid, 2002).
Production of Epoxy Amino Acids : The derivatives of 2-amino-4-pentenoic acid (allylglycine) are efficiently resolved and transformed into epoxy amino acids, which further lead to the synthesis of 4-hydroxyproline derivatives, indicating the versatility of benzyl-related compounds in creating complex structures (Krishnamurthy et al., 2014).
Stereoselective Synthesis : The compound is also involved in the stereoselective synthesis of N-benzyl (2S,3S,4S)-3-hydroxy-4-methylproline, demonstrating its utility in creating stereochemically complex molecules (Hiremath et al., 2016).
Oxidation and Metabolic Studies : Interestingly, studies on the oxidation of N-benzyl-N-cyclopropylamine by cytochrome P450, reveal insights into the metabolic fate and potential pharmaceutical implications of such compounds (Cerny & Hanzlik, 2006).
Synthesis of Hydroxyproline Benzyl Esters : The synthesis of 3-hydroxyproline benzyl esters from alpha-alkyl and alpha-alkoxy N-protected aminoaldehydes with benzyl diazoacetate indicates the role of these compounds in synthesizing specific proline derivatives (Angle & Belanger, 2004).
Synthesis of Anticonvulsant Compounds : The structure-activity relationship for the N-benzyl group in antiepileptic agents like lacosamide suggests the importance of benzyl derivatives in medicinal chemistry (Salomé et al., 2010).
Formation of Antimicrotubule Agents : The synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides indicates the potential of such compounds in creating antimicrotubule agents with potential anticancer properties (Stefely et al., 2010).
Properties
IUPAC Name |
N-[[4-(3-methylbutoxy)phenyl]methyl]-3-propan-2-yloxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-16(2)12-13-23-20-10-8-18(9-11-20)15-22-19-6-5-7-21(14-19)24-17(3)4/h5-11,14,16-17,22H,12-13,15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGVMPYHEOHFER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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